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molecular formula C13H17N B8604221 2-(2,4-Dimethylcyclohex-3-en-1-yl)pyridine CAS No. 114458-33-2

2-(2,4-Dimethylcyclohex-3-en-1-yl)pyridine

Cat. No. B8604221
M. Wt: 187.28 g/mol
InChI Key: XEQHOJCKVGIJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384905B2

Procedure details

The relative amounts of each individual isomer is dependent on the precise conditions used for their formation and whether the hydrogenation reaction is carried out on the mixture of isomers of 2-(2,4-dimethylcyclohex-3-en-1-yl)pyridine or an individual isomer thereof. For example, it has been found that when the hydrogenation reaction is performed on 2-[(1R,2S)-2,4-dimethylcyclohex-3-en-1-yl]pyridine, the major product formed in the resulting mixture of isomers of the pyridine of the invention is 2-[(1S,2R,4R)-2,4-dimethylcyclohexyl]pyridine. By contrast, hydrogenation of 2-[(1R,2R)-2,4-dimethylcyclohex-3-en-1-yl]pyridine conveniently gives a mixture of the 2-[(1R,2R,4R)-2,4-dimethylcyclohexyl]pyridine and 2-[(1R,2R,4S)-2,4-dimethylcyclohexyl]pyridine isomers as the major reaction product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:7]=[C:6]([CH3:8])[CH2:5][CH2:4][CH:3]1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1.C[C@@H]1C[C@H](C)CC[C@@H]1C1C=CC=CN=1>N1C=CC=CC=1>[CH3:1][C@@H:2]1[CH:7]=[C:6]([CH3:8])[CH2:5][CH2:4][C@H:3]1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(CCC(=C1)C)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@H](CC[C@H](C1)C)C1=NC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used for their formation and whether the hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
the hydrogenation reaction

Outcomes

Product
Name
Type
product
Smiles
C[C@H]1[C@@H](CCC(=C1)C)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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